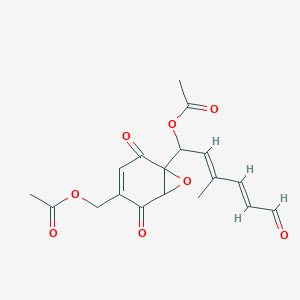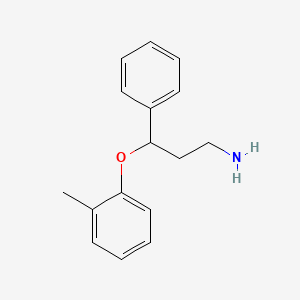
3-(2-Methylphenoxy)-3-phenylpropan-1-amine
Vue d'ensemble
Description
“3-(2-Methylphenoxy)propanoic acid” is a compound that has a molecular weight of 180.2 . It’s a powder at room temperature . Another related compound is “Mephenesin”, also known as “myanesin”, which is a centrally acting muscle relaxant .
Synthesis Analysis
In the synthesis of related compounds, innovative synthetic methods have been developed . For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized .
Applications De Recherche Scientifique
Enzymatic N-Demethylation Studies
Research has explored the N-demethylation of tertiary amines, including 3-phenylpropane derivatives, by rodent liver homogenates. This study focused on understanding the kinetic isotopes effect in enzymatic N-demethylation reactions, crucial for insights into metabolic pathways involving tertiary amines (Abdel-Monem, 1975).
Corrosion Inhibition
Amines, including derivatives similar to 3-(2-Methylphenoxy)-3-phenylpropan-1-amine, have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic media. These studies are significant for developing new, efficient corrosion inhibitors in industrial applications (Boughoues et al., 2020).
Tautomeric Equilibria in Organic Compounds
Investigations into the crystal structures of various N-(2,3-dihydroxybenzylidene)amine derivatives, including 3-(phenyliminomethyl)-1,2-benzenediol, have been conducted. These studies provide insights into intramolecular hydrogen bonding and tautomeric equilibria in organic compounds, relevant for understanding molecular behaviors in various chemical contexts (Mansilla-Koblavi et al., 1995).
Synthesis of Specific Agonists
Research has involved the synthesis of compounds structurally related to 3-(2-Methylphenoxy)-3-phenylpropan-1-amine, such as 3-nitro-2-phenylpropan-1-amine, aiming to develop specific agonists for neurotransmitter receptors like GABA. These studies contribute to pharmacological research and drug development (Abbenante et al., 1994).
Lewis Acid-Catalyzed Ring-Opening Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been investigated, applying methodologies for synthesizing compounds such as the dual serotonin/norepinephrine reuptake inhibitor. This research is crucial for developing synthetic methodologies in organic chemistry (Lifchits & Charette, 2008).
Proton-Coupled Electron Transfer Studies
Studies have been conducted on proton-coupled electron transfer involving hydrogen-bonded phenols, which is relevant to understanding the fundamental aspects of chemical reactions and the development of new synthetic strategies (Rhile & Mayer, 2004).
Propriétés
IUPAC Name |
3-(2-methylphenoxy)-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXPFYRHIYKWEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911099 | |
| Record name | 3-(2-Methylphenoxy)-3-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenoxy)-3-phenylpropan-1-amine | |
CAS RN |
109306-10-7 | |
| Record name | Nortomoxetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109306107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Methylphenoxy)-3-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



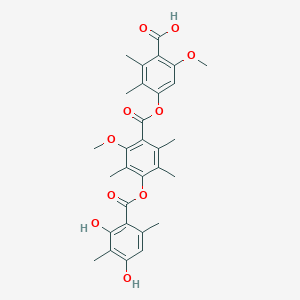
![1-(8,12-dihydroxy-7-{3-hydroxy-2-[6-hydroxy-3-(1-hydroxy-3-methylbutyl)-2-methoxybenzoyl]-5-methylphenyl}-4-methoxy-10-methyl-5-oxo-7,8-dihydro-5H-dibenzo[b,h][1,5]dioxonin-3-yl)-3-methylbutyl acetate](/img/structure/B1249195.png)
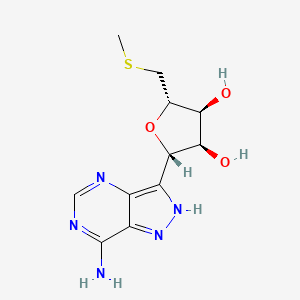
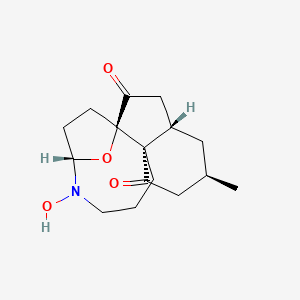
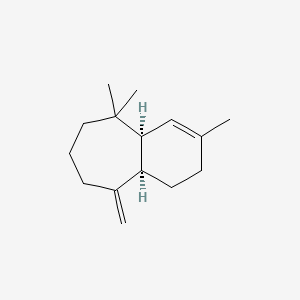
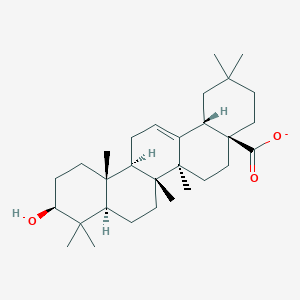
![N,N-Diethyl-2-[4-[6-methoxy-2-(4-methoxyphenyl)-1H-inden-3-yl]phenoxy]ethanamine hydrochloride](/img/structure/B1249203.png)
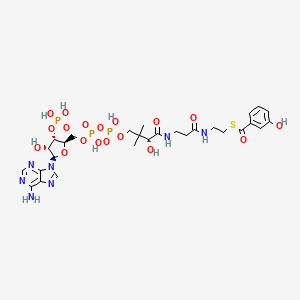
![4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-2-methyl-4-oxobutanoic acid](/img/structure/B1249208.png)
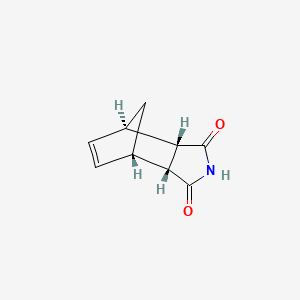
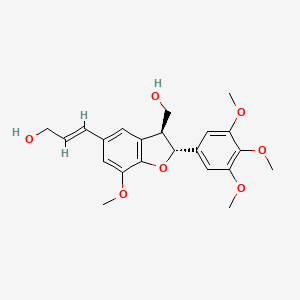
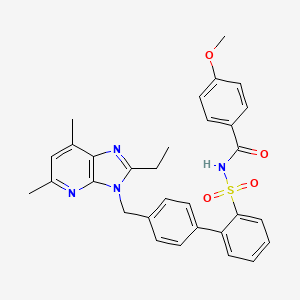
![1,4-Dioxaspiro[2.3]hexane](/img/structure/B1249213.png)
